Silane, (chloromethyl)diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, (chloromethyl)diphenyl- is an organosilicon compound with the chemical formula C13H13ClSi. This compound is characterized by a silicon atom bonded to a chloromethyl group and two phenyl groups. Organosilicon compounds like Silane, (chloromethyl)diphenyl- are widely used in various industrial and research applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Silane, (chloromethyl)diphenyl- can be synthesized through several methods. One common approach involves the reaction of diphenylsilane with chloromethyl chloride in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane compound. The reaction can be represented as follows:
Ph2SiH2+ClCH2Cl→Ph2SiCH2Cl+HCl
Industrial Production Methods
In industrial settings, the production of Silane, (chloromethyl)diphenyl- often involves large-scale reactions using specialized equipment to ensure high yield and purity. The process may include steps such as distillation and purification to remove any impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
Silane, (chloromethyl)diphenyl- undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl-substituted silanes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium alkoxides or amines, which react with the chloromethyl group under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used to oxidize the silicon atom.
Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce the chloromethyl group.
Major Products Formed
Substitution: Formation of alkoxysilanes or aminosilanes.
Oxidation: Formation of silanols or siloxanes.
Reduction: Formation of methyl-substituted silanes.
Scientific Research Applications
Silane, (chloromethyl)diphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of Silane, (chloromethyl)diphenyl- involves the reactivity of the chloromethyl group and the silicon atom. The chloromethyl group can undergo nucleophilic substitution, leading to the formation of various derivatives. The silicon atom can participate in oxidation and reduction reactions, altering the compound’s chemical properties. These reactions are facilitated by the unique electronic structure of the silicon atom, which allows for the formation of stable intermediates and transition states.
Comparison with Similar Compounds
Similar Compounds
Diphenylsilane: Lacks the chloromethyl group, making it less reactive in substitution reactions.
Chlorodiphenylsilane: Contains a chlorine atom directly bonded to the silicon, leading to different reactivity patterns.
Trimethylsilyl Chloride: A smaller organosilicon compound with different steric and electronic properties.
Uniqueness
Silane, (chloromethyl)diphenyl- is unique due to the presence of both a chloromethyl group and two phenyl groups. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.
Properties
IUPAC Name |
chloromethyl(diphenyl)silane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClSi/c14-11-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHFUPASEBBYRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[SiH](CCl)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.